REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=CC=1)[NH:7]C=[CH:5]2.C([O-])([O-])=O.[K+].[K+].IC.[CH3:19][N:20]1[C:24](=O)[CH2:23][CH2:22][CH2:21]1>CN(C=O)C>[CH3:19][N:20]1[C:24]2[C:23](=[CH:5][C:4]([C:8]#[N:7])=[CH:3][CH:2]=2)[CH:22]=[CH:21]1 |f:1.2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
cuprous cyanide
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
704 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
543 mg
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned with water and DCM
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pink solid
|
Type
|
CUSTOM
|
Details
|
Purification by silica column chromatography (DCM)
|
Type
|
CUSTOM
|
Details
|
gave a white solid
|
Type
|
CUSTOM
|
Details
|
partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a slightly yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC(=CC=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |